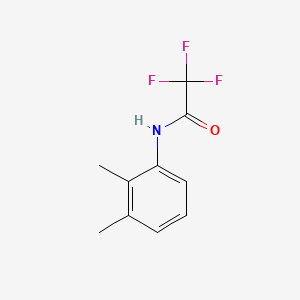
Rhodium;terbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium and terbium are two distinct elements with unique properties and applications. Rhodium, with the atomic number 45, is a rare, silvery-white, hard, corrosion-resistant transition metal belonging to the platinum group . Terbium, on the other hand, is a silvery-white, rare-earth metal with the atomic number 65, belonging to the lanthanide series . Both elements are known for their significant roles in various high-tech and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rhodium is typically extracted from platinum or nickel ores through a series of complex processes, including solvent extraction, precipitation, and ion exchange . Terbium is usually obtained from minerals such as monazite and bastnäsite through solvent extraction and ion exchange methods .
Industrial Production Methods
Industrial production of rhodium involves the separation of rhodium from other platinum group metals using techniques like solvent extraction and precipitation . Terbium is produced industrially by reducing terbium fluoride or terbium chloride with calcium metal at high temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
Rhodium undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Terbium, being a rare-earth metal, primarily undergoes oxidation reactions .
Common Reagents and Conditions
Rhodium reacts with halogens, sulfur, and oxygen under specific conditions to form compounds such as rhodium trichloride and rhodium sulfate . Terbium reacts with water, evolving hydrogen gas, and forms terbium oxide when exposed to air .
Major Products Formed
The major products formed from rhodium reactions include rhodium trichloride, rhodium sulfate, and rhodium oxide . Terbium reactions typically yield terbium oxide and terbium hydroxide .
Applications De Recherche Scientifique
Rhodium and terbium have numerous scientific research applications. Rhodium is extensively used as a catalyst in the chemical industry for processes such as hydroformylation and hydrogenation . It is also used in the production of nitric acid and acetic acid . Terbium is used in solid-state devices, flat-panel displays, and medical imaging . It is also used as a dopant in calcium fluoride and calcium tungstate for solid-state devices .
Mécanisme D'action
Rhodium complexes exhibit a broad range of therapeutic activities, including anticancer, antibacterial, antifungal, antiviral, and antiparasitic properties . These complexes interact with biomolecules such as DNA, RNA, and protein kinases, inhibiting their functions and leading to the death of cancer cells or pathogens . Terbium’s mechanism of action is primarily related to its role as a dopant in various materials, enhancing their luminescent and magnetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rhodium: Similar compounds include other platinum group metals such as platinum, palladium, and iridium.
Terbium: Similar compounds include other lanthanides such as gadolinium, dysprosium, and europium.
Uniqueness
Rhodium is unique due to its high corrosion resistance and catalytic properties, making it invaluable in the automotive and chemical industries . Terbium is unique for its luminescent properties, which are crucial in display technologies and medical imaging .
Propriétés
Numéro CAS |
12166-14-2 |
|---|---|
Formule moléculaire |
RhTb |
Poids moléculaire |
261.8308 g/mol |
Nom IUPAC |
rhodium;terbium |
InChI |
InChI=1S/Rh.Tb |
Clé InChI |
XRICADCDRRZJKX-UHFFFAOYSA-N |
SMILES canonique |
[Rh].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



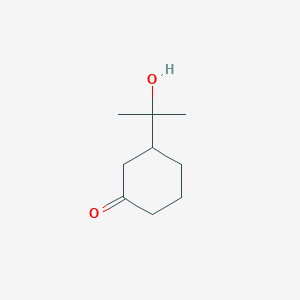
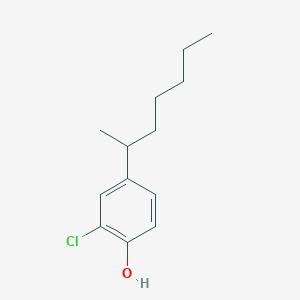
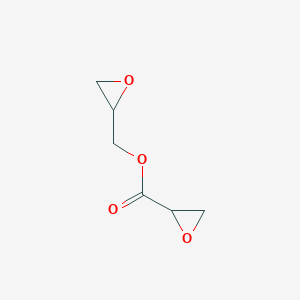
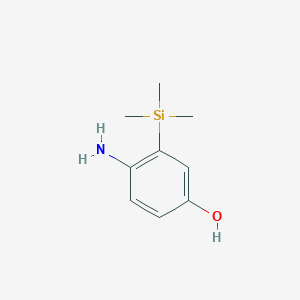
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)
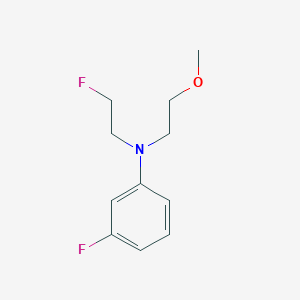
![5,11-Dimethyl-3,4-dihydro[1]benzothieno[3,2-g]isoquinoline](/img/structure/B14707012.png)
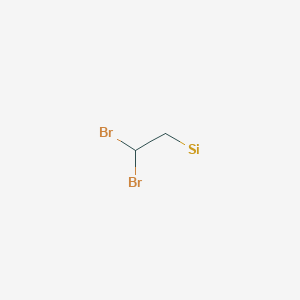
![3-[2-(2-Hydroxy-5-nitro-3-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14707023.png)

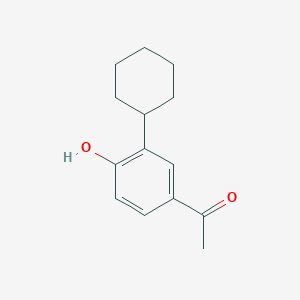
![3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane](/img/structure/B14707050.png)
